Cas no 127213-73-4 (1,3-Dioxolan-2-one, 4-(fluoromethyl)-)

1,3-Dioxolan-2-one, 4-(fluoromethyl)- is a fluorinated cyclic carbonate compound with potential applications as a specialty solvent or electrolyte additive in advanced battery systems. The presence of the fluoromethyl group enhances its electrochemical stability and may contribute to improved interfacial properties in lithium-ion batteries. Its cyclic carbonate structure offers high polarity and dielectric constant, making it suitable for use in high-performance energy storage applications. The compound's fluorine substitution can also influence solubility and thermal stability, which are critical for optimizing electrolyte formulations. Further research is ongoing to explore its utility in next-generation battery technologies and other specialized chemical processes.
1,3-Dioxolan-2-one, 4-(fluoromethyl)- structure
127213-73-4 structure
Product Name:1,3-Dioxolan-2-one, 4-(fluoromethyl)-
CAS No:127213-73-4
MF:C4H5FO3
MW:120.079105138779
CID:1225553
PubChem ID:11708057
Update Time:2025-10-28

1,3-Dioxolan-2-one, 4-(fluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolan-2-one, 4-(fluoromethyl)-
    • 4-(fluoromethyl)-1,3-dioxolan-2-one
    • NULL
    • 1,3-Dioxolan-2-one, 4-(fluoroMethyl)- (Related Reference)
    • 127213-73-4
    • DTXSID00470906
    • AKOS015913834
    • DB-322641
    • CFA21373
    • SCHEMBL237787
    • Inchi: 1S/C4H5FO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2
    • InChI Key: RNNVXAXTORCUFA-UHFFFAOYSA-N
    • SMILES: FCC1COC(=O)O1

Computed Properties

  • Exact Mass: 120.02227218g/mol
  • Monoisotopic Mass: 120.02227218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 35.5Ų

1,3-Dioxolan-2-one, 4-(fluoromethyl)- Pricemore >>

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Additional information on 1,3-Dioxolan-2-one, 4-(fluoromethyl)-

Introduction to 1,3-Dioxolan-2-one, 4-(fluoromethyl) (CAS No. 127213-73-4)

1,3-Dioxolan-2-one, 4-(fluoromethyl), identified by the Chemical Abstracts Service Number (CAS No.) 127213-73-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a dioxolane ring system with a fluoromethyl substituent at the 4-position, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound contribute to its utility in developing novel therapeutic agents and agrochemicals.

The dioxolane ring, a five-membered oxygen-containing heterocycle, is known for its stability and reactivity, which makes it a versatile scaffold in medicinal chemistry. The presence of the fluoromethyl group introduces additional electronic and steric effects that can modulate the biological activity of the molecule. This modification has been widely explored in drug design due to the ability of fluorine atoms to influence metabolic stability, binding affinity, and pharmacokinetic profiles.

In recent years, 1,3-dioxolan-2-one, 4-(fluoromethyl) has garnered attention for its potential applications in the development of antiviral and anticancer agents. Researchers have leveraged its structural framework to create compounds with enhanced efficacy against various diseases. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on viral proteases and kinases, making them promising candidates for therapeutic intervention.

The fluoromethyl substituent plays a crucial role in these applications by enhancing the lipophilicity and metabolic stability of the compounds. This property is particularly valuable in drug development, as it can improve the bioavailability and duration of action of the active pharmaceutical ingredients (APIs). Furthermore, the dioxolane ring itself can serve as a handle for further functionalization, allowing chemists to tailor the molecular properties to specific biological targets.

Recent advancements in synthetic methodologies have enabled more efficient access to 1,3-dioxolan-2-one, 4-(fluoromethyl) and its derivatives. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been employed to construct the dioxolane core with high precision. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for small-molecule drugs. For example, researchers have synthesized analogs of 1,3-dioxolan-2-one, 4-(fluoromethyl) that target specific enzymes involved in cancer progression. These studies highlight the compound's versatility and its ability to serve as a foundation for structure-activity relationship (SAR) studies.

Moreover, agrochemical applications of 1,3-dioxolan-2-one, 4-(fluoromethyl) have been explored, particularly in the development of novel pesticides and herbicides. The unique chemical properties of this compound make it an attractive candidate for designing environmentally friendly agrochemicals that offer effective pest control while minimizing ecological impact.

In conclusion,1,3-Dioxolan-2-one, 4-(fluoromethyl) (CAS No. 127213-73-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its structural features and functional versatility make it a valuable tool for developing next-generation therapeutics and crop protection agents. As synthetic chemistry continues to evolve,1,3-dioxolan-2-one, 4-(fluoromethyl) is likely to remain at the forefront of innovation in medicinal chemistry.

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